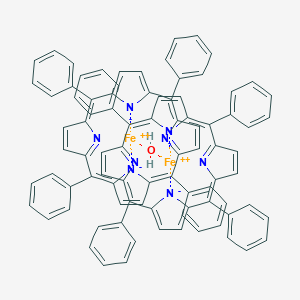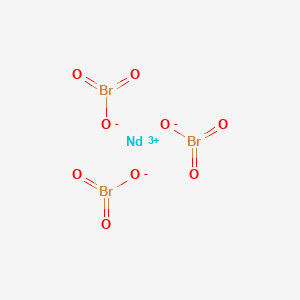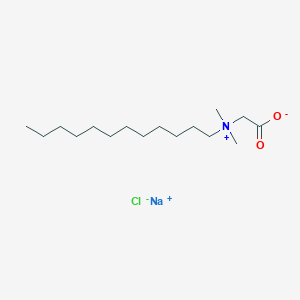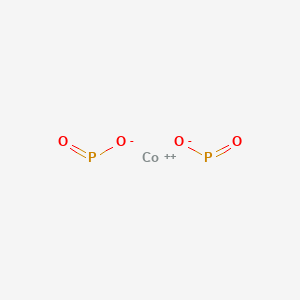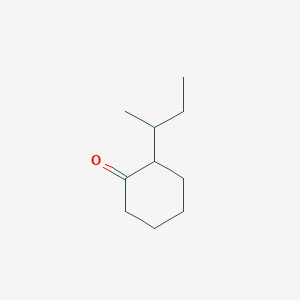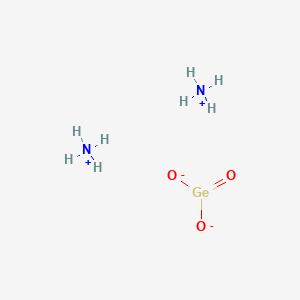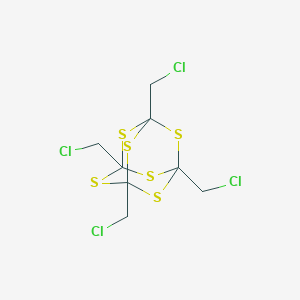
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-, commonly known as TAC, is a sulfur-containing organic compound that has been widely used in scientific research. TAC has unique properties that make it an attractive candidate for various applications in different fields.
Mechanism Of Action
The mechanism of action of TAC is not fully understood. However, it is believed that TAC can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. TAC can also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical And Physiological Effects
TAC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TAC can inhibit the growth of cancer cells and induce apoptosis. TAC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TAC can reduce the severity of liver damage in mice and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of TAC is its high stability and low toxicity. This makes it an ideal candidate for use in biological imaging and as a crosslinking agent in polymer chemistry. However, TAC has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. TAC also has a strong odor and can be irritating to the eyes and skin.
Future Directions
There are many future directions for the study of TAC. One potential application is in the development of new anti-cancer agents. TAC has been shown to have anti-tumor activity in vitro, and further studies could investigate its potential as a novel chemotherapy drug. TAC could also be used as a material for energy storage devices, such as batteries and capacitors. Finally, TAC could be further investigated for its potential as a fluorescent probe in biological imaging.
Conclusion:
In conclusion, TAC is a sulfur-containing organic compound that has unique properties that make it an attractive candidate for various applications in different fields. TAC has been extensively studied in scientific research and has been shown to have a range of biochemical and physiological effects. While TAC has some limitations, it has many potential future directions for study.
Synthesis Methods
TAC can be synthesized by the reaction of 1,3,5,7-tetrakis(bromomethyl)-adamantane with potassium thioacetate in the presence of a palladium catalyst. The reaction takes place at room temperature and yields TAC with a purity of over 95%.
Scientific Research Applications
TAC has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, a crosslinking agent in polymer chemistry, and a catalyst in organic synthesis. TAC has also been investigated for its potential as an anti-cancer agent and as a material for energy storage devices.
properties
CAS RN |
13639-09-3 |
|---|---|
Product Name |
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)- |
Molecular Formula |
C8H8Cl4S6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1,3,5,7-tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H8Cl4S6/c9-1-5-13-6(2-10)16-7(3-11,14-5)18-8(4-12,15-5)17-6/h1-4H2 |
InChI Key |
OLXJMQBSMGQSKI-UHFFFAOYSA-N |
SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
Canonical SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
synonyms |
1,3,5,7-Tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



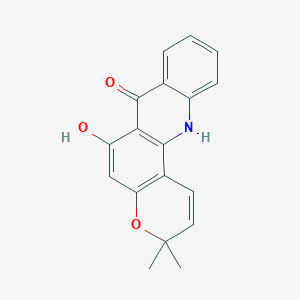
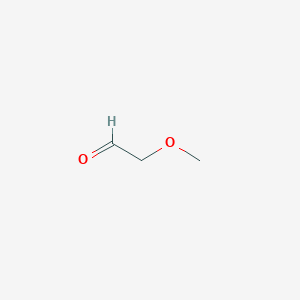
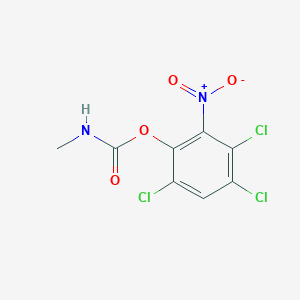
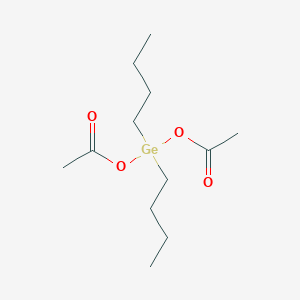
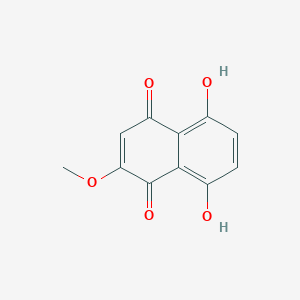

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
